molecular formula C10H4O2S3 B1590994 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde CAS No. 67061-73-8

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde

Cat. No.: B1590994
CAS No.: 67061-73-8
M. Wt: 252.3 g/mol
InChI Key: DOOTUPNBFBPBJP-UHFFFAOYSA-N
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Description

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is a heterocyclic compound that has gained significant attention in recent years due to its unique structural and electronic properties. This compound is part of the dithieno[3,2-b:2’,3’-d]thiophene family, which is known for its high resonance energy, electrophilic reactivity, and extended π-conjugation. These properties make it a valuable building block for various applications in organic electronics and functional supramolecular chemistry .

Mechanism of Action

Future Directions

DTT has attracted tremendous attention worldwide due to its potential applicability in organic electronics . The recent advancements made on the DTT-based architectures indicate its good application prospects in integrated optoelectronics . Future research could focus on exploring the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

Biochemical Analysis

Biochemical Properties

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar structure and high π-electron density facilitate its binding to active sites of enzymes, potentially inhibiting or modulating their activity . For instance, it has been observed to interact with redox-active enzymes, influencing their electron transfer processes . Additionally, the presence of aldehyde groups in the compound allows it to form Schiff bases with amino groups in proteins, leading to the formation of stable adducts that can alter protein function .

Cellular Effects

The effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By modulating the activity of key signaling proteins, it can alter the downstream effects on gene transcription and protein synthesis . Furthermore, its interaction with metabolic enzymes can lead to changes in cellular energy production and metabolic flux . These effects are particularly significant in cancer cells, where the compound has demonstrated potential in disrupting aberrant signaling pathways and inducing apoptosis .

Molecular Mechanism

At the molecular level, Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde exerts its effects through several mechanisms. The compound’s ability to form covalent bonds with biomolecules, such as proteins and nucleic acids, is a key aspect of its mechanism of action . By binding to active sites of enzymes, it can inhibit their catalytic activity, leading to downstream effects on cellular processes . Additionally, the compound’s interaction with DNA can result in changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors . These molecular interactions highlight the compound’s potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

The stability and degradation of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde in laboratory settings are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have significant biological effects, necessitating careful monitoring of its stability in experimental setups . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, underscoring the importance of temporal studies in understanding its full impact .

Dosage Effects in Animal Models

The effects of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dose optimization in therapeutic applications of the compound . Toxicological studies in animal models are essential for determining safe and effective dosage ranges for potential clinical use .

Metabolic Pathways

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound’s ability to modulate redox reactions and electron transfer processes is particularly noteworthy . By influencing the activity of key metabolic enzymes, it can alter the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound’s high affinity for certain cellular compartments allows it to accumulate in specific tissues, influencing its biochemical activity . Additionally, its interaction with membrane transporters can facilitate its uptake and distribution within cells . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde is a key determinant of its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . These localizations enable it to interact with specific biomolecules and exert its biochemical effects . For instance, its accumulation in the nucleus allows it to modulate gene expression, while its presence in mitochondria can influence cellular energy production .

Preparation Methods

The synthesis of Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde typically involves the following steps:

    Starting Materials: Ethyl-2-mercaptoacetate and 3,4-dibromo-thiophene-2,5-dicarbaldehyde.

    Reaction Conditions: The reaction is carried out in dry DMF (dimethylformamide) with potassium carbonate as a base.

    Procedure: Ethyl-2-mercaptoacetate is added to a solution of 3,4-dibromo-thiophene-2,5-dicarbaldehyde in dry DMF.

Chemical Reactions Analysis

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can be achieved using appropriate reagents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S3/c11-3-5-1-7-9(13-5)10-8(15-7)2-6(4-12)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOTUPNBFBPBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572844
Record name Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67061-73-8
Record name Bisthieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Reactant of Route 2
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
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3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
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3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Reactant of Route 5
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3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
Reactant of Route 6
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3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde

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